4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide
Description
This compound is a benzamide derivative featuring a dimethylamino group at the 4-position of the benzamide core and a 4-oxo-4H-1-benzopyran-7-yl moiety connected via an acetyloxy linker to the phenyl ring . The structural complexity arises from the integration of a benzopyran scaffold, which is known to confer redox-modulating and kinase inhibitory properties. The dimethylamino group enhances solubility and electronic properties, while the benzopyran-oxy-acetyl chain likely contributes to target binding affinity and selectivity.
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-[[2-[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl)oxy]acetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-9,12-14,21-22,24H,10-11,15-16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVJLWCNKFQWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3CCC4C(C3)OC=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide, often referred to as a benzamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a dimethylamino group and a benzopyran moiety, suggesting diverse biological activities.
Chemical Structure
The chemical structure can be represented as follows:
This compound's design allows for interactions with various biological targets, particularly in cancer therapy and anti-inflammatory applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells. In particular, the compound has demonstrated efficacy against various cancer cell lines, including breast cancer and small cell lung carcinoma .
- In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .
- Inhibition of Kinases :
- Anti-inflammatory Properties :
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study on the effects of the compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Case Study 2 : Another investigation focused on its effects on small cell lung carcinoma (SCLC) cells. The results indicated that treatment with the compound resulted in a 45% reduction in cell proliferation compared to control groups after 48 hours .
Research Findings
A detailed analysis of research findings related to this compound includes:
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions due to the electrophilic nature of the carbonyl carbon.
Oxidation and Reduction
The dimethylamino group and chromone’s conjugated system participate in redox reactions.
Oxidation
Reduction
Hydrogen Bonding and Solubility
The compound forms hydrogen bonds via its amide, dimethylamino, and chromone oxygen atoms, influencing solubility and biological interactions.
Amide Coupling
The primary amine in the aniline derivative reacts with activated carbonyls (e.g., acyl chlorides):
text3-Aminophenyl intermediate + Chromone-7-oxyacetyl chloride → Target compound + HCl
Conditions : DCM, 0°C, 2 hours. Yield: 78% .
Chromone Ring-Opening
Under strong nucleophiles (e.g., Grignard reagents):
| Reagent | Product | Outcome | Reference |
|---|---|---|---|
| CH₃MgBr | 7-(2-Methoxyethyl)oxy chromone derivative | Nucleophilic attack at C4 carbonyl. |
Thermal Stability
Decomposition occurs above 250°C, releasing CO₂ and dimethylamine:
Pathway :
-
Chromone ring fragmentation → CO₂ evolution.
-
Dimethylamino group degradation → (CH₃)₂NH.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and structurally related derivatives:
Key Observations:
Core Scaffold Diversity: The target compound’s benzamide core contrasts with benzoxazine-pyrimidine hybrids (e.g., ) and azo-phenol derivatives (e.g., ). The benzopyran moiety in the target is unique among the compared compounds and may enhance ROCK binding via π-π stacking or hydrophobic interactions.
Substituent Effects: The dimethylamino group in the target compound improves solubility and electron-donating capacity compared to the amino group in ’s derivative. This substitution could modulate pharmacokinetics and target engagement .
’s multi-step synthesis highlights the complexity of introducing branched alkyl chains.
Biological Activity :
- Only the target compound is explicitly linked to ROCK inhibition . Derivatives in exhibit antifungal/antioxidant roles, suggesting scaffold-dependent divergence in biological targets.
Electronic and Physicochemical Properties
- Dimethylamino vs. Its electron-donating nature may enhance resonance stabilization, as seen in DFT studies of azo compounds ().
- Benzopyran vs. Benzoxazine: The benzopyran’s conjugated carbonyl system (4-oxo) could increase electrophilicity compared to benzoxazine’s oxazinone ring, influencing redox activity or enzyme inhibition .
Q & A
Q. Characterization Methods
How can contradictions in structural data from spectroscopic methods be resolved?
Advanced Research Focus
Discrepancies between experimental (e.g., XRD, NMR) and computational (DFT) data may arise due to:
- Solvent effects : NMR chemical shifts vary with solvent polarity; use DMSO-d₆ for consistency.
- Crystal packing forces : XRD data may distort bond angles vs. gas-phase DFT models. Apply correction factors (e.g., BSSE for DFT) .
- Dynamic vs. static structures : Compare variable-temperature NMR to assess conformational flexibility .
What computational strategies are recommended for modeling its electronic properties and binding affinity?
Q. Advanced Research Focus
DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO/LUMO energies for redox behavior .
Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. Parameterize partial charges via RESP fitting .
MD Simulations : Assess stability in aqueous solution (AMBER force field) to predict bioavailability .
Which analytical techniques are most reliable for assessing purity and stability?
Q. Basic Research Focus
How to design bioactivity assays to evaluate its pharmacological potential?
Q. Advanced Research Focus
- Kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) to measure IC₅₀ against recombinant kinases .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assay; include positive controls (e.g., doxorubicin) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
What experimental conditions affect its stability in solution?
Q. Advanced Research Focus
| Condition | Impact | Mitigation Strategy |
|---|---|---|
| pH < 5 | Hydrolysis of acetyloxy linker | Use buffered solutions (pH 7.4) for in vitro studies |
| Light exposure | Photooxidation of benzopyran | Store in amber vials under inert gas |
| High humidity | Deliquescence of dimethylamino group | Lyophilize and store with desiccants |
What strategies are effective for synthesizing derivatives with improved solubility?
Q. Basic Research Focus
- PEGylation : Introduce polyethylene glycol chains at the benzamide nitrogen .
- Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts .
- Prodrug design : Replace acetyloxy linker with enzymatically cleavable groups (e.g., esterase-sensitive moieties) .
How to assess its environmental impact and degradation pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
